2-(2,4-Dimethylphenyl)-5-[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
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Overview
Description
2-(2,4-Dimethylphenyl)-5-[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple aromatic rings and isoindole units, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-5-[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenyl derivatives with isoindole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-5-[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-5-[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-5-[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenyl)pyridine
- 2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
- 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine
Uniqueness
Compared to similar compounds, 2-(2,4-Dimethylphenyl)-5-[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione stands out due to its unique structural features, which confer specific chemical reactivity and potential biological activity. Its multiple aromatic rings and isoindole units make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C33H24N2O5 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-5-[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H24N2O5/c1-17-5-11-27(19(3)13-17)34-30(37)23-9-7-21(15-25(23)32(34)39)29(36)22-8-10-24-26(16-22)33(40)35(31(24)38)28-12-6-18(2)14-20(28)4/h5-16H,1-4H3 |
InChI Key |
CHOILEGLRIDHRC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C=C(C=C6)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C=C(C=C6)C)C)C |
Origin of Product |
United States |
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